2-(2-Chloro-6-cyanophenyl)acetic acid
Overview
Description
2-(2-Chloro-6-cyanophenyl)acetic acid is an organic compound characterized by a chloro group and a cyano group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid typically involves the following steps:
Halogenation: The starting material, 2-cyanophenol, undergoes chlorination to introduce the chloro group at the 2-position, forming 2-chloro-6-cyanophenol.
Oxidation: The chloro-6-cyanophenol is then oxidized to form the corresponding carboxylic acid, resulting in this compound.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-6-cyanophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or Grignard reagents.
Major Products Formed:
Oxidation Products: Higher carboxylic acids or ketones.
Reduction Products: Amines or amides.
Substitution Products: Alkylated or arylated derivatives.
Scientific Research Applications
2-(2-Chloro-6-cyanophenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Chloro-6-cyanophenyl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-(2-Chloro-6-cyanophenyl)acetic acid is similar to other compounds with chloro and cyano groups on a phenyl ring, such as 2-(2-Chloro-6-fluorophenyl)acetic acid and 2-(2-Chloro-6-methoxyphenyl)acetic acid. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
2-(2-chloro-6-cyanophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-8-3-1-2-6(5-11)7(8)4-9(12)13/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPHIYPSRLDDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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